molecular formula C23H13N3O B14487179 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile CAS No. 65563-10-2

3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile

Cat. No.: B14487179
CAS No.: 65563-10-2
M. Wt: 347.4 g/mol
InChI Key: JAUOJZMASWBJEF-UHFFFAOYSA-N
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Description

3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile: is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a propene chain with multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-2H-pyran-2-one with malononitrile in the presence of a base, followed by the addition of a suitable aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Diphenyl-2H-pyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl substitutions and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

65563-10-2

Molecular Formula

C23H13N3O

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4,6-diphenylpyran-2-ylidene)prop-1-ene-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)12-22-11-19(17-7-3-1-4-8-17)13-23(27-22)18-9-5-2-6-10-18/h1-13H

InChI Key

JAUOJZMASWBJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)OC(=C2)C3=CC=CC=C3

Origin of Product

United States

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